molecular formula C15H18N4O2 B2664273 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1448073-08-2

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2664273
CAS No.: 1448073-08-2
M. Wt: 286.335
InChI Key: JJHVDPWLFQJBCZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1797660-15-1) is a chemical compound supplied for research and experimental purposes. This molecule features a complex structure with a furan-2-carboxamide group linked to a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine core, yielding the molecular formula C14H16N4O3 and a molecular weight of 288.30 g/mol . Compounds with a pyrrolidin-1-yl substituent on a pyrimidine ring are of significant interest in medicinal chemistry and drug discovery. The structural motif of a pyrrolidine-linked pyrimidine is found in molecules investigated for various biological activities, serving as key scaffolds in the development of potential therapeutic agents . Similarly, the furan-2-carboxamide group is a common pharmacophore present in numerous bioactive molecules . The integration of these features makes this compound a valuable intermediate for constructing chemical libraries or a key starting material for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should adhere to safe laboratory practices and consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVDPWLFQJBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is achieved through the cyclization of appropriate precursors. The final step involves the coupling of the pyrimidine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine Core

Compound Substituent at Pyrimidine 2-Position Substituent at Pyrimidine 5-Position Key Structural Differences
Target Compound Pyrrolidin-1-yl Furan-2-carboxamide Reference structure
N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)furan-2-carboxamide 4-Methylpiperazin-1-yl Thio-linked pyrimidine-furan carboxamide - Piperazine (vs. pyrrolidine) increases polarity.
- Thioether bridge may reduce metabolic stability.
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea Pyrrolidin-1-yl Urea-linked 3-fluoro-4-methylphenyl - Urea (vs. carboxamide) enhances H-bonding.
- Fluorophenyl group increases lipophilicity.
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]propanamide Methylsulfanyl Propanamide-linked piperidine sulfonylphenyl - Methylsulfanyl reduces steric bulk.
- Sulfonamide improves metabolic resistance.

Key Observations :

  • Pyrrolidine vs. Piperazine : Piperazine derivatives (e.g., compound in ) exhibit higher aqueous solubility due to additional basic nitrogen atoms, but reduced blood-brain barrier penetration compared to pyrrolidine-containing analogs .
  • Urea vs.
  • Methylsulfanyl vs.

Pharmacological and Physicochemical Properties

Property Target Compound Piperazine Analog Urea Derivative Propanamide Derivative
LogP 2.8 (predicted) 1.9 (lower due to piperazine) 3.5 (higher due to fluorophenyl) 2.4 (balanced by sulfonamide)
Solubility (mg/mL) 0.15 (moderate) 0.45 (high) 0.08 (low) 0.22 (moderate)
Synthetic Yield 87% 87% Not reported Not reported
Metabolic Stability Moderate (pyrrolidine susceptible to oxidation) Low (thioether prone to CYP450 metabolism) High (fluorine resists oxidation) High (sulfonamide stabilizes)

Implications :

  • The target compound’s moderate LogP and solubility suggest suitability for oral administration but may require formulation optimization.
  • Fluorine in the urea derivative () improves metabolic stability but at the cost of solubility .
  • Piperazine analogs () trade CNS penetration for enhanced solubility, limiting their use in neurological targets .

Target Binding and Selectivity

  • Target Compound : Likely interacts with ATP-binding pockets (e.g., kinases, HSP70) via pyrimidine-furan stacking and pyrrolidine-mediated hydrogen bonding.
  • Piperazine Analog : Increased polarity may favor extracellular targets (e.g., GPCRs) over intracellular enzymes .
  • Urea Derivative : Strong hydrogen-bonding capacity suggests affinity for serine/threonine proteases or urea transporter inhibitors .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a furan carboxamide functional group. Its molecular formula can be represented as C14H18N4O2C_{14}H_{18}N_{4}O_{2}. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight278.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine-based compounds have shown promising Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation
In a comparative study, this compound was tested alongside established antibiotics. The results indicated that the compound exhibited potent antibacterial activity, with an MIC of 0.0195 mg/mL against E. coli and similar efficacy against other pathogens .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the pyrimidine ring is particularly significant as it is known to play a role in inhibiting enzymes involved in DNA replication and transcription processes.

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar pyrimidine structures have been investigated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Research Findings:
A study indicated that derivatives of pyrimidine compounds could inhibit the proliferation of cancer cell lines by inducing programmed cell death mechanisms. This suggests that this compound may also possess anticancer properties worth exploring.

Q & A

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct Formation : Optimize stoichiometry in amide coupling steps (e.g., 1.2:1 furan-2-carboxylic acid:pyrimidine amine).
  • Thermal Sensitivity : Use flow chemistry for exothermic reactions (e.g., cyclization at 100°C).
  • Purification : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) for scalability .

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